

# 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid structure

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## Compound of Interest

Compound Name: 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

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An In-Depth Technical Guide to **7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid**

## Introduction

**7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid** is a heterocyclic building block of significant interest in the fields of medicinal chemistry and drug discovery. Its core structure, the pyrazolo[1,5-a]pyridine scaffold, is a key pharmacophore found in a variety of biologically active compounds. This guide provides a comprehensive overview of its structure, synthesis, characterization, and applications, with a focus on the practical insights required by researchers and drug development professionals. The unique arrangement of nitrogen atoms and the fused ring system imparts specific electronic and steric properties, making it a versatile starting material for creating diverse chemical libraries. The methyl group at the 7-position and the carboxylic acid at the 3-position serve as critical handles for synthetic modification, allowing for fine-tuning of physicochemical properties and exploration of structure-activity relationships (SAR).

## Chemical Structure and Physicochemical Properties

The foundational aspect of **7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid** is its bicyclic heteroaromatic structure. It consists of a pyrazole ring fused to a pyridine ring. The numbering of the fused system is standard, with the carboxylic acid occupying the 3-position and the methyl group at the 7-position.

Caption: Chemical structure of **7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid**.

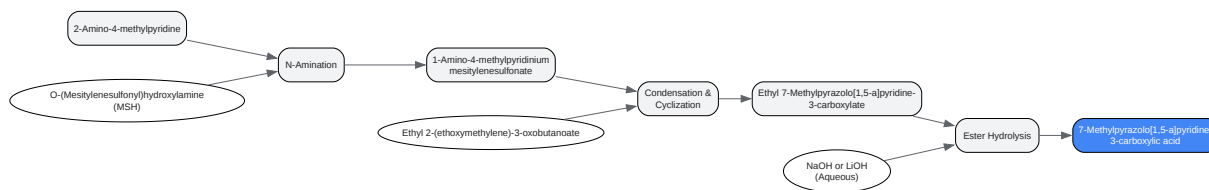
Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	N/A (Calculated)
Molecular Weight	176.17 g/mol	N/A (Calculated)
CAS Number	888735-61-3	[1]
Appearance	Typically an off-white to yellow solid	[2]
Solubility	Soluble in organic solvents like DMSO and DMF; limited solubility in water	General knowledge
Storage Conditions	Store at 2-8°C, protected from light and moisture	[2]

## Synthesis and Mechanism

The synthesis of the pyrazolo[1,5-a]pyridine core is a well-established process in heterocyclic chemistry. A common and effective method involves the condensation of a substituted aminopyridine with a  $\beta$ -keto ester or equivalent reagent, followed by cyclization.

The rationale for this pathway is its robustness and the availability of starting materials. The initial N-amination of the pyridine derivative creates a reactive intermediate. The subsequent cyclization is an intramolecular condensation reaction, driven by the formation of the stable aromatic fused-ring system.



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Caption: General synthetic workflow for the target compound.

## Experimental Protocol: Synthesis

### Step 1: N-Amination of 2-Amino-4-methylpyridine

- Dissolve 2-amino-4-methylpyridine (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
- Cool the solution to 0°C using an ice bath.
- Slowly add a solution of O-(Mesitylenesulfonyl)hydroxylamine (MSH) (1.1 equiv) in DCM to the cooled solution over 30 minutes. The use of MSH is preferred for its stability and efficiency as an aminating agent.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, the resulting precipitate (1-amino-4-methylpyridinium mesitylenesulfonate) is collected by filtration, washed with cold DCM, and dried under vacuum.

### Step 2: Condensation and Cyclization

- Suspend the aminopyridinium salt from Step 1 (1.0 equiv) and ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.2 equiv) in ethanol.
- Add a base such as potassium carbonate ( $K_2CO_3$ ) (2.5 equiv) to the mixture. The base facilitates the deprotonation required for the cyclization cascade.
- Reflux the mixture for 6-8 hours. The elevated temperature is necessary to overcome the activation energy for the intramolecular cyclization.
- After cooling to room temperature, pour the reaction mixture into ice-water.
- Collect the precipitated solid, which is the ethyl ester intermediate, by filtration. Purify the crude product by recrystallization from ethanol or column chromatography.

### Step 3: Ester Hydrolysis

- Dissolve the ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate intermediate (1.0 equiv) in a mixture of ethanol and water (e.g., 3:1 v/v).
- Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (3.0 equiv). LiOH is often preferred for its ability to minimize side reactions.
- Stir the mixture at room temperature for 10-15 hours until the hydrolysis is complete (monitored by TLC).[3]
- Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1N HCl). This protonates the carboxylate salt, causing the final product to precipitate.
- Collect the solid product by filtration, wash with cold water to remove residual salts, and dry in a vacuum oven to yield **7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid**.

## Spectroscopic Characterization

Validation of the final product's identity and purity is critical. Standard spectroscopic methods provide a definitive fingerprint of the molecular structure.

Table 2: Expected Spectroscopic Data

Technique	Expected Observations
$^1\text{H}$ NMR	- Aromatic protons on the pyridine and pyrazole rings (distinct doublets and singlets).- A singlet for the methyl group ( $\text{CH}_3$ ) around $\delta$ 2.4-2.6 ppm.- A broad singlet for the carboxylic acid proton ( $-\text{COOH}$ ) typically downfield ( $> \delta$ 12 ppm).
$^{13}\text{C}$ NMR	- Peaks corresponding to the aromatic carbons of the fused ring system.- A signal for the methyl carbon around $\delta$ 20-25 ppm.- A downfield signal for the carboxylic acid carbon ( $> \delta$ 160 ppm).
Mass Spec (LC-MS)	- A prominent peak corresponding to the molecular ion $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$ .
IR Spectroscopy	- A broad O-H stretch from the carboxylic acid ( $\sim 2500\text{-}3300\text{ cm}^{-1}$ ).- A sharp C=O stretch from the carboxylic acid ( $\sim 1700\text{ cm}^{-1}$ ).

## Protocol: Characterization via NMR Spectroscopy

- **Sample Preparation:** Accurately weigh  $\sim 5\text{-}10$  mg of the dried final product. Dissolve the sample in  $\sim 0.6$  mL of a deuterated solvent (e.g.,  $\text{DMSO-}d_6$ , as the carboxylic acid proton is readily observable). Transfer the solution to a clean, dry NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.
- **Data Acquisition:**
  - Acquire a  $^1\text{H}$  NMR spectrum. A standard acquisition includes 16-64 scans.
  - Acquire a  $^{13}\text{C}$  NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of  $^{13}\text{C}$ .
- **Data Processing:** Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the  $^1\text{H}$  spectrum and reference the

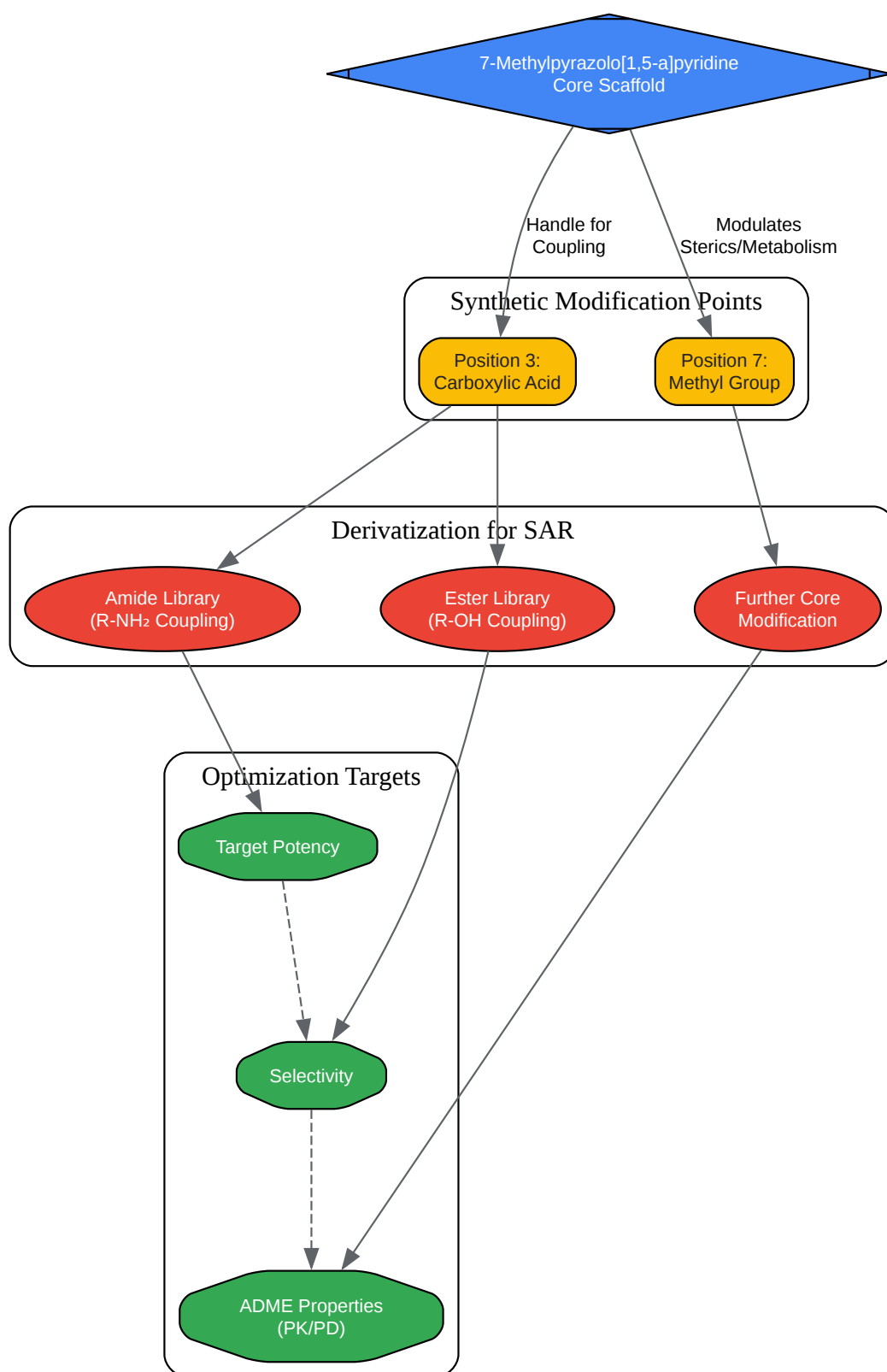
spectra to the residual solvent peak (e.g., DMSO at  $\delta$  2.50 ppm).

## Applications in Drug Development

The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. Derivatives have shown promise in a range of therapeutic areas.

- **Antituberculosis Agents:** Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been identified as potent agents against both drug-sensitive and drug-resistant strains of *Mycobacterium tuberculosis*.<sup>[4][5]</sup> The core scaffold is crucial for the mechanism of action, which often involves novel bacterial targets.
- **Kinase Inhibitors:** This structural framework is highly effective for designing potent and selective kinase inhibitors, which are critical in oncology research.<sup>[4]</sup> The nitrogen atoms in the ring system can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site.
- **Agrochemicals:** The versatility of this compound extends to agricultural chemistry, where it is used in the development of novel pesticides and herbicides.<sup>[2]</sup>

The 7-methyl group can provide beneficial steric interactions or improve metabolic stability, while the 3-carboxylic acid is a key point for derivatization. It can be readily converted into amides, esters, or other functional groups to create a library of analogs for SAR studies. This systematic modification allows researchers to optimize potency, selectivity, and pharmacokinetic properties.



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Caption: Conceptual workflow for SAR studies using the core scaffold.

## Conclusion

**7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid** is more than a simple chemical compound; it is a strategic tool for innovation in pharmaceutical and chemical research. Its robust synthesis, well-defined structure, and versatile functional groups make it an invaluable starting point for the development of novel therapeutic agents and other high-value chemical products. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the potential of this powerful heterocyclic scaffold.

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